molecular formula C10H20Cl2N4O B5906985 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate

Cat. No.: B5906985
M. Wt: 283.20 g/mol
InChI Key: XRFMAERMTQKDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a chemical compound with the molecular formula C10H20Cl2N4O and a molecular weight of 283.20 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate typically involves the reaction of ethylpyrimidine with piperazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The final product is then hydrated to obtain the hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is unique due to its specific structural features, such as the presence of both the ethyl and piperazinyl groups on the pyrimidine ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFMAERMTQKDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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